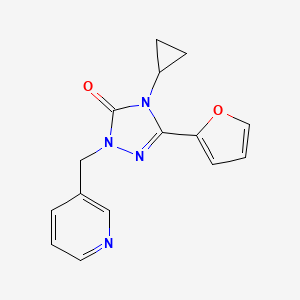
1-tert-Butyl 3-methyl benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Benzenedicarboxylic acid, dimethyl ester” is a chemical compound with the formula C10H10O4 and a molecular weight of 194.1840 . It is also known by other names such as “Dimethyl isophthalate”, “Dimethyl m-phthalate”, and "Dimethyl 1,3-benzenedicarboxylate" .
Molecular Structure Analysis
The chemical structure of “1,3-Benzenedicarboxylic acid, dimethyl ester” is available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
“1,3-Benzenedicarboxylic acid, dimethyl ester” has a boiling point of 555.2 K . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .Wissenschaftliche Forschungsanwendungen
Biopolymer Modification and Applications
Chemical modification of biopolymers, such as xylan (a hemicellulose), to produce biopolymer ethers and esters with specific properties is a significant area of research. These modifications can lead to the creation of materials with varied functionalities based on the degree of substitution and the patterns of substitution. For example, xylan derivatives have been synthesized for potential applications in drug delivery, utilizing their ability to form nanoparticles for targeted medicine release. This demonstrates the broad potential of chemical modifications in creating biopolymers with specific, desirable properties for scientific and medical applications (Petzold-Welcke et al., 2014).
Environmental Chemistry and Toxicology
The environmental presence and impact of various chemical compounds, including those used in consumer products, have been a focus of research due to their potential ecological and human health implications. Studies on compounds like benzophenone-3 (BP-3), a common component in sunscreens, shed light on the importance of understanding the environmental behavior and toxicology of chemicals. BP-3's widespread detection in aquatic environments and potential endocrine-disrupting effects highlight the necessity for research into the environmental fate and impact of synthetic chemicals, guiding regulations and safety assessments (Kim & Choi, 2014).
Pharmacology and Drug Delivery Systems
The development and optimization of drug delivery systems are critical areas of pharmacological research. Compounds that can modulate the release or activity of drugs, including those that can form the basis of novel delivery platforms, are of significant interest. Research into the pharmacokinetics, pharmacodynamics, and potential therapeutic applications of various compounds, including idebenone, a synthetic compound with antioxidant properties, illustrates the ongoing efforts to understand and enhance drug delivery and efficacy. Such studies contribute to the development of treatments for diseases with complex etiologies, including neurodegenerative disorders (Zs.-Nagy, 1990).
Eigenschaften
IUPAC Name |
3-O-tert-butyl 1-O-methyl benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-6-9(8-10)11(14)16-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPNZGUZGMNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3R,4S,5R)-2-(acetyloxy)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-ethenyloxolan-3-yl acetate](/img/structure/B2685369.png)
![N,N-Diethyl-3-(4-isobutyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B2685371.png)

![N,N-dibenzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2685373.png)
![N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-fluorobenzamide](/img/structure/B2685376.png)
![4-ethoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide](/img/structure/B2685378.png)

![N'-(3-fluoro-4-methylphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2685381.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2685382.png)


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-phenylpropanamide](/img/structure/B2685387.png)

![1-(3-bromophenyl)-5-oxo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B2685391.png)
